Product packaging for Octyl 2-pyridyl ether(Cat. No.:CAS No. 70289-27-9)

Octyl 2-pyridyl ether

Cat. No.: B1266535
CAS No.: 70289-27-9
M. Wt: 207.31 g/mol
InChI Key: YRRNIRAKWMOLTK-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridyl Ether Motifs in Organic and Supramolecular Chemistry

Pyridyl ether motifs are significant structural units in the fields of organic and supramolecular chemistry. These compounds, characterized by a pyridine (B92270) ring linked to an organic substituent via an ether bond, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.comgoogle.com For instance, 2-alkoxy-5-(pyridin-2-yl)pyridine is a key intermediate in the synthesis of Perampanel, a drug used in the treatment of epilepsy and Parkinson's disease. google.com

In supramolecular chemistry, the pyridine unit's ability to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes pyridyl ethers valuable building blocks for the construction of large, well-defined molecular architectures. nih.govrsc.orgresearchgate.net These self-assembled structures have potential applications in areas like molecular recognition, catalysis, and materials science. The specific nature of the substituent on the ether linkage can be tuned to control the solubility, electronic properties, and conformational flexibility of the resulting supramolecular assemblies. nih.gov

Foundational Principles of Octyl 2-pyridyl Ether Structure and Reactivity

This compound, also known as 2-octoxypyridine, possesses a distinct molecular architecture that dictates its chemical behavior. The molecule consists of a pyridine ring, an ether linkage at the 2-position, and a flexible eight-carbon octyl chain. uni.lu The pyridine nitrogen atom imparts a degree of basicity to the molecule. epa.gov

The reactivity of this compound is influenced by several factors:

The Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, although less so than pyridinium (B92312) salts. The nitrogen atom can be protonated or coordinated to metal centers. Direct functionalization of the pyridine ring, such as through Minisci-type reactions, typically occurs at positions ortho or para to the nitrogen, but the existing ether group at the 2-position directs reactivity towards other positions. nih.govacs.org

The Ether Linkage: The C-O bond of the ether is generally stable but can be cleaved under harsh conditions. The oxygen atom's lone pairs can also participate in hydrogen bonding.

The Octyl Chain: This long alkyl chain is non-polar and flexible, significantly influencing the molecule's solubility and physical properties, making it more soluble in non-polar organic solvents.

Synthesis of 2-alkoxypyridines like this compound can be achieved through methods such as the etherification of 2-halopyridines with the corresponding alcohol in the presence of a base. google.com

Overview of Advanced Research Trajectories for this compound

While specific research on this compound is not extensively documented, its structural motifs suggest several potential avenues for advanced investigation.

Supramolecular Chemistry and Crystal Engineering: The interplay between the hydrogen bond-accepting pyridine ring and the hydrophobic octyl chain could be exploited to design novel liquid crystals or self-assembled monolayers on surfaces. The long alkyl chain could drive the formation of ordered structures in the solid state or in solution. rsc.org

Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions. Research could focus on the synthesis and characterization of metal complexes of this compound, which might exhibit interesting catalytic or photophysical properties. The octyl group would enhance the solubility of these complexes in non-polar media, which is advantageous for certain catalytic applications.

Polymer Chemistry: Monomers containing the 2-alkoxypyridine unit have been used in nickel-catalyzed condensation polymerizations to create well-defined polymers. acs.org this compound could be functionalized to create monomers for similar polymerizations, leading to materials with potentially interesting thermal or optical properties.

Scope and Objectives of Current and Future Academic Investigations

The scope of future academic investigations into this compound is likely to be interdisciplinary, spanning organic synthesis, supramolecular chemistry, and materials science.

Current and future objectives could include:

Development of Efficient Synthesis Methods: Devising more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives. google.com

Exploration of Self-Assembly: A primary objective would be to investigate the self-assembly behavior of this compound in solution and in the solid state to understand the non-covalent interactions that govern the formation of supramolecular structures. nih.gov

Synthesis of Functional Materials: A long-term goal would be to utilize this compound as a building block for the creation of functional materials, such as liquid crystals, stimuli-responsive gels, or novel ligands for catalysis.

Investigation of Host-Guest Chemistry: The potential for pyridyl-containing macrocycles to act as hosts for guest molecules is an area of interest. acs.org Future work could explore the incorporation of the this compound motif into larger host structures.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC13H21NO uni.lu
Molecular Weight207.31 g/mol chemicalbook.com
Boiling Point144-145 °C (at 16 Torr) chemicalbook.com
Density0.932±0.06 g/cm³ (Predicted) chemicalbook.com
pKa4.16 (Predicted) chemicalbook.com
XlogP (Predicted)4.9 uni.lu
InChIKeyYRRNIRAKWMOLTK-UHFFFAOYSA-N uni.lu
SMILESCCCCCCCCOC1=CC=CC=N1 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B1266535 Octyl 2-pyridyl ether CAS No. 70289-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octoxypyridine
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InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YRRNIRAKWMOLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70220536
Record name Octyl 2-pyridyl ether
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Molecular Weight

207.31 g/mol
Source PubChem
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CAS No.

70289-27-9
Record name 2-(Octyloxy)pyridine
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Record name Octyl 2-pyridyl ether
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Synthetic Methodologies and Route Optimization for Octyl 2 Pyridyl Ether

Established Synthetic Routes for Pyridyl Ethers

The formation of the ether linkage in octyl 2-pyridyl ether is typically accomplished via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on precursor availability, desired yield, and reaction scalability.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classical and widely employed method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, this approach involves the reaction of a 2-pyridinolate salt with an octyl halide.

The primary precursor, 2-hydroxypyridine (B17775), exists in a tautomeric equilibrium with its more stable amide form, 2-pyridone. clockss.org Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates the pyridinolate anion, which is ambident, meaning it can react at either the nitrogen or the oxygen atom. This leads to a significant challenge: the potential for competing N-alkylation to form N-octyl-2-pyridone alongside the desired O-alkylation product, this compound. clockss.org

The regioselectivity of the alkylation (N- vs. O-alkylation) is highly dependent on several factors:

Counter-ion: Harder cations like Li⁺ tend to favor O-alkylation, while softer cations like K⁺ or Cs⁺ can lead to increased N-alkylation.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. harvard.edu The choice of solvent can influence the dissociation of the ion pair and the solvation of the nucleophile, thereby affecting the reaction outcome.

Leaving Group: The nature of the leaving group on the octyl chain (e.g., I, Br, Cl, OTs) affects the reaction rate, consistent with SN2 reactivity trends (I > Br > Cl > OTs).

While historically significant, the Williamson ether synthesis can suffer from drawbacks such as the need for stoichiometric amounts of strong bases and the potential for elimination side reactions, especially with more hindered alkyl halides. masterorganicchemistry.com

Palladium-Catalyzed Coupling Strategies for C-O Bond Formation

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. The Buchwald-Hartwig amination protocol has been successfully extended to C-O coupling, providing a powerful tool for synthesizing aryl and heteroaryl ethers under relatively mild conditions. harvard.eduwikipedia.org

This strategy can be applied to this compound synthesis in two ways:

Coupling of 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with 1-octanol (B28484).

Coupling of 2-hydroxypyridine with an octyl halide.

The reaction typically employs a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. A crucial component is the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups (e.g., NIXANTPHOS, BINAP, DPPF), have proven effective. harvard.eduwiley.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation by a base (e.g., Cs₂CO₃, K₃PO₄), and reductive elimination to yield the ether product and regenerate the Pd(0) catalyst. wikipedia.org Palladium-catalyzed methods often offer superior yields and functional group tolerance compared to the Williamson synthesis. scispace.comthieme.de

Table 1: Comparison of Established Synthetic Routes for this compound

Feature Williamson Ether Synthesis Palladium-Catalyzed C-O Coupling
Reactants 2-Hydroxypyridine + Octyl Halide 2-Halopyridine + 1-Octanol
Key Reagents Strong base (e.g., NaH, K₂CO₃) Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., NIXANTPHOS), Base (e.g., Cs₂CO₃)
Typical Solvents DMF, DMSO Toluene, Dioxane, DME
Temperature Varies, often elevated Room temperature to elevated (e.g., 85-110 °C)
Primary Challenge N- vs. O-alkylation selectivity Catalyst cost, ligand sensitivity
Advantages Inexpensive reagents, simple setup High yields, excellent functional group tolerance, milder conditions

Functional Group Interconversion and Precursor Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Octyl Halides and Pyridinols

Octyl Halides: 1-Octanol is the common starting material for octyl halides. n-Octyl bromide can be synthesized by reacting 1-octanol with an excess of 48% aqueous hydrobromic acid and sulfuric acid under reflux. orgsyn.org Another method involves the reaction of n-octyl alcohol with a hydrogen bromide aqueous solution and concentrated sulfuric acid, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to improve efficiency. google.com For n-octyl chloride, 1-octanol can be reacted with hydrochloric acid gas, often with a catalyst such as pyridine (B92270) or quinoline (B57606) at elevated temperatures. google.com

2-Hydroxypyridine (2-Pyridone): A common laboratory synthesis for 2-hydroxypyridine involves the hydrolysis of 2-chloropyridine. google.com This can be achieved by reacting 2-chloropyridine with an aqueous alkaline solution, such as concentrated potassium hydroxide, in the presence of a tertiary alcohol like t-amyl alcohol, which acts as a phase-transfer agent and allows the reaction to proceed at reflux. google.com Other routes exist, such as from pyridine via oxidation to pyridine-N-oxide, followed by rearrangement. google.com

Preparation of Functionalized Pyridine Derivatives for Etherification

For cross-coupling strategies, functionalized pyridines such as 2-chloro- or 2-bromopyridine (B144113) are essential precursors. The development of efficient methods for synthesizing a wide array of functionalized pyridine derivatives has been a major focus of research. d-nb.infobeilstein-journals.orgorganic-chemistry.org These halopyridines are commercially available but can also be synthesized through various methods, including diazotization of 2-aminopyridine (B139424) followed by a Sandmeyer-type reaction. The regioselective functionalization of the pyridine ring is crucial and can be achieved through directed metalation or by leveraging the intrinsic electronic properties of the heterocycle. researchgate.net

Novel Catalytic Systems in this compound Synthesis

While palladium catalysis is highly effective, research continues to explore more cost-effective and sustainable alternatives. Copper- and nickel-based systems have emerged as promising catalysts for C-O bond formation.

The Ullmann condensation is the classic copper-catalyzed reaction for forming aryl ethers, typically requiring harsh conditions (high temperatures >200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of ligated copper(I) catalyst systems that operate under much milder conditions. Ligands such as phenols, diamines, and pyridine-functionalized silanes can stabilize the copper catalyst, improve solubility, and facilitate the reaction at temperatures around 100°C in solvents like DMF with a base like K₂CO₃. tandfonline.comorganic-chemistry.orgnih.gov These improved Ullmann-type reactions are tolerant of various functional groups and can be effective for synthesizing heteroaryl ethers. tandfonline.com

Nickel-catalyzed cross-coupling has also gained prominence as a powerful method for C-O bond formation. researchgate.net Nickel catalysts are attractive due to their lower cost compared to palladium. Catalyst systems, such as those using NiCl₂(PPh₃)₂ or a combination of Ni(COD)₂ and specialized ligands, have been developed for the O-arylation of phenols with chloro-heteroarenes, including chloropyridines. researchgate.net These reactions can provide high yields for pyridyl-O-aryl frameworks, demonstrating the potential of nickel catalysis as a viable alternative for the synthesis of this compound.

Table 2: Overview of Catalytic Systems for Pyridyl Ether Synthesis

Catalyst System Metal Typical Ligand(s) Key Features
Buchwald-Hartwig Palladium Phosphine-based (e.g., NIXANTPHOS, BINAP) wiley.com Mild conditions, broad substrate scope, high cost. wikipedia.org
Ullmann Condensation Copper Diamines, Picolinic Acid, Pyridine-functionalized silanes tandfonline.com Lower cost than Pd, requires ligands for mild conditions. wikipedia.org
Nickel-Catalyzed Coupling Nickel Phosphine-based (e.g., PhPAd-DalPhos) researchgate.net Cost-effective alternative to Pd, effective for (hetero)aryl chlorides.

Enzyme-Inspired Catalysis for Ether Linkage Formation

The formation of ether linkages under mild, aqueous conditions is a significant challenge in traditional organic synthesis, often requiring harsh reagents. Nature, however, accomplishes this feat through enzymatic catalysis. While enzymes that specifically synthesize this compound are not documented, the principles derived from studying natural ether-forming enzymes offer a powerful blueprint for developing bio-inspired catalytic systems.

Enzymes typically overcome the difficulties of ether synthesis, such as the need for strong bases and managing the reactivity of multiple hydroxyl groups, by operating with high regioselectivity under mild conditions. chemrxiv.org For instance, radical S-adenosylmethionine (rSAM) enzymes are known to install ether cross-links in complex peptide antibiotics. nih.gov These enzymes demonstrate how radical-based mechanisms can be harnessed for C–O bond formation.

Another approach is enzyme-catalyzed transetherification. Research has shown that certain enzymes can promote the transetherification of alkoxysilanes in the presence of an alcohol like 1-octanol, leading to the formation of octylsilyl ethers. mdpi.com This concept could be adapted for the synthesis of this compound by reacting 2-hydroxypyridine with an appropriate octyl-containing substrate.

The development of artificial enzymes or "synzymes" is a promising frontier. Chemists have taken inspiration from the catalytic triad (B1167595) of enzymes like chymotrypsin (B1334515) to design small-molecule catalysts that mimic enzymatic action. researchgate.netacs.org These catalysts work by bringing reactants into close proximity and the correct orientation, much like an enzyme's active site, to facilitate reactions that would otherwise be inefficient. illinois.edu A hypothetical enzyme-inspired catalyst for this compound synthesis could involve a scaffold that binds both 1-octanol and a 2-pyridyl precursor, facilitating a targeted etherification reaction.

Table 1: Comparison of Biocatalytic Approaches for Ether Synthesis

ApproachKey PrinciplePotential Substrates for Target SynthesisAdvantagesChallenges
Whole-Cell BiocatalysisUse of microorganisms (e.g., Trichosporon loubierii) with epoxide hydrolase activity for kinetic resolution of glycidyl (B131873) aryl ethers. researchgate.netGlycidyl 2-pyridyl ether and 1-octanol (in a subsequent step)High enantioselectivity, mild conditions.Enzyme deactivation, substrate specificity. researchgate.net
Isolated Enzyme CatalysisUse of purified enzymes (e.g., lipases, proteases) for transetherification or condensation. mdpi.com2-Hydroxypyridine and an activated octyl alcohol derivative.High selectivity, potential for operation in organic solvents. mdpi.comEnzyme stability, cofactor requirements, cost.
Enzyme-Inspired CatalysisSmall-molecule catalysts designed to mimic enzyme active sites (e.g., catalytic triads). researchgate.netillinois.edu1-Octanol and 2-halopyridine or 2-hydroxypyridine.Robustness, broader substrate scope than natural enzymes.Lower catalytic efficiency compared to natural enzymes.

Metal-Mediated and Organocatalytic Approaches

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide robust methods for constructing the C-O bond in this compound.

Metal-Mediated Synthesis: The Ullmann condensation is a classic method for forming aryl ethers, traditionally involving the reaction of a phenoxide with an aryl halide using a copper catalyst at high temperatures. scispace.com Modern iterations have improved this reaction, allowing it to proceed under milder conditions. For the synthesis of this compound, this would typically involve the reaction of sodium octoxide with 2-bromopyridine or 2-chloropyridine in the presence of a copper catalyst. The use of specific ligands, such as N,N-dimethylglycine, can facilitate the coupling at lower temperatures. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. Deprotonative cross-coupling processes can directly arylate pyridylmethyl silyl (B83357) ethers, which can then be deprotected to yield the corresponding alcohol. acs.org A more direct route would involve the palladium-catalyzed coupling of 1-octanol with a 2-halopyridine. The success of such couplings often relies on the choice of a suitable biaryl phosphine ligand, which promotes efficient reaction even with less reactive aryl chlorides. organic-chemistry.org

Nickel catalysis offers another alternative. Research has demonstrated that nickel-based systems can effectively catalyze the reaction of aryl 2-pyridyl ethers with various nucleophiles by cleaving the C(aryl)-O(pyridyl) bond. researchgate.net While this specific reaction involves cleavage rather than formation, the underlying principles of nickel's catalytic activity in C-O bond activation are highly relevant.

Organocatalytic Approaches: Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesis. An umpolung (reverse polarity) synthesis of pyridyl ethers has been developed using a bismuth-based organocatalyst. nih.gov This method facilitates the O-selective arylation of pyridones with boronic acids, reversing the typical reactivity and providing a complementary approach to traditional cross-coupling. nih.gov

Furthermore, photochemical organocatalytic methods have been shown to functionalize pyridines via pyridinyl radicals, demonstrating a novel mechanism for forming C-C bonds that could potentially be adapted for C-O bond formation. acs.org

Table 2: Selected Metal-Catalyzed Methods for Alkyl Aryl Ether Synthesis

Catalyst SystemReactants for Target SynthesisTypical ConditionsKey AdvantagesReference
Copper/N,N-dimethylglycine2-Iodopyridine, 1-OctanolK₃PO₄ base, 110 °CEffective for aryl iodides. organic-chemistry.org
Palladium/Biaryl Phosphine Ligand2-Chloropyridine, 1-OctanolNaOtBu base, Toluene solventHigh efficiency for aryl chlorides, broad functional group tolerance. organic-chemistry.org
Bismuth(V) Complex2-Pyridone, Octylboronic acidModular bismacycle-based systemUmpolung strategy, complementary to SNAr and cross-coupling. nih.gov

Atom-Economical and Sustainable Synthetic Protocols

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing the reduction of waste and energy consumption. An atom-economical reaction is one where the maximum number of atoms from the starting materials are incorporated into the final product. nih.gov

The classic Williamson ether synthesis, reacting sodium octoxide with 2-chloropyridine, is highly atom-economical, producing only sodium chloride as a byproduct. wikipedia.org However, its sustainability can be improved by using greener solvents and milder conditions. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields for Williamson etherifications. wikipedia.orgsemanticscholar.org

Catalytic approaches are inherently more sustainable than stoichiometric reactions. Tandem reactions, where multiple transformations occur in a single pot, are particularly attractive. A tandem ruthenium-catalyzed redox isomerization followed by an O-conjugate addition provides an atom-economical pathway to cyclic ethers, a strategy that could be conceptually adapted. nih.gov Similarly, visible-light-driven organophotoredox catalysis has been used for the atom-economical synthesis of certain ethers from alkynes and alcohols, with water as the only byproduct. rsc.org

The development of protocols using sustainable catalysts and minimizing hazardous waste is crucial. alfa-chemistry.com This includes using recyclable ionic liquids, which can act as both the solvent and catalyst for pyridine synthesis, or employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. scirp.orgbenthamscience.com

Scale-Up Considerations and Process Intensification Studies

Translating a laboratory-scale synthesis to industrial production requires careful consideration of efficiency, safety, and cost. numberanalytics.com Key challenges in scaling up ether synthesis include maintaining reaction efficiency, controlling temperature, and ensuring product purity on a larger scale. numberanalytics.comacs.org

Process Intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. researchgate.netcetjournal.it For the production of ethers, this can involve technologies like reactive distillation, where the chemical reaction and the separation of products occur in a single unit. This has been explored for dimethyl ether (DME) production and can lead to significant energy savings. acs.orgacs.org Applying a reactive distillation concept to the synthesis of this compound could potentially streamline the process by continuously removing the product as it forms.

Flow Chemistry represents a significant advance for scaling up chemical reactions. rsc.org In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and easier scalability compared to batch processing. numberanalytics.comrsc.org An electrochemical C-O arylation has been successfully demonstrated in a flow system, highlighting a robust and scalable workflow for ether synthesis. chemrxiv.org A continuous-flow protocol for the Williamson ether synthesis of an aryl alkyl ether has also been developed, successfully suppressing salt precipitation that can block reactors. semanticscholar.org Such a system would be highly applicable to the large-scale synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of Octyl 2 Pyridyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For Octyl 2-pyridyl ether, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals for both the octyl chain and the pyridyl ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the aromatic nature of the pyridine (B92270) ring.

The protons of the octyl chain exhibit predictable chemical shifts. The terminal methyl group (CH₃) is expected to resonate at the most upfield region, typically around 0.8-0.9 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene groups of the alkyl chain, being further from the deshielding ether oxygen, will appear as a complex multiplet in the range of 1.2-1.8 ppm. The methylene group directly attached to the ether oxygen (O-CH₂) is significantly deshielded and is expected to appear as a triplet around 4.3 ppm.

The protons on the pyridine ring are observed in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom. The proton at the 6-position (adjacent to the nitrogen) is typically the most deshielded.

A detailed breakdown of the expected ¹H NMR signals is provided in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (pyridyl)8.1 - 8.2d~5.0
H-4 (pyridyl)7.5 - 7.6t~7.7
H-3 (pyridyl)6.8 - 6.9d~8.4
H-5 (pyridyl)6.7 - 6.8t~5.0
O-CH ₂-(CH₂)₆-CH₃4.3 - 4.4t~6.7
O-CH₂-CH ₂-(CH₂)₅-CH₃1.7 - 1.8p~6.8
-(CH₂)₅-1.2 - 1.5m-
-(CH₂)₆-CH0.8 - 0.9t~7.0

d = doublet, t = triplet, p = pentet, m = multiplet

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atom of the pyridine ring attached to the ether oxygen (C-2) is highly deshielded and is expected to resonate at approximately 163-164 ppm. The other pyridine carbons appear in the aromatic region between 110 and 150 ppm. The carbon of the methylene group directly bonded to the ether oxygen (O-CH₂) is observed around 67-68 ppm. The remaining carbons of the octyl chain resonate in the upfield region from approximately 14 to 32 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (pyridyl)163 - 164
C-6 (pyridyl)147 - 148
C-4 (pyridyl)138 - 139
C-3 (pyridyl)116 - 117
C-5 (pyridyl)110 - 111
O-C H₂-(CH₂)₆-CH₃67 - 68
O-CH₂-C H₂-(CH₂)₅-CH₃29 - 30
-(CH₂)₅-22 - 32
-(CH₂)₆-C H₃14 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.orgemerypharma.com For this compound, COSY would show cross-peaks between adjacent protons in the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6) and between adjacent methylene groups in the octyl chain. oxinst.com This allows for the sequential assignment of protons along the carbon backbone. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net For instance, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the O-CH₂ group. Similarly, each pyridyl proton would be correlated to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). ceitec.cz This is particularly useful for connecting different parts of the molecule. For example, the protons of the O-CH₂ group at ~4.3 ppm would show a correlation to the C-2 carbon of the pyridine ring at ~163 ppm, unequivocally establishing the ether linkage between the octyl chain and the pyridine ring. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ugr.es

Fourier Transform Infrared (FTIR) Spectroscopy Band Assignments

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-O ether linkage, the aromatic pyridine ring, and the aliphatic octyl chain. The analysis of mixtures by FT-IR can be complex, but for a pure compound, the spectral features are distinct. spectroscopyonline.com

C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretching of the ether group is expected in the region of 1240-1260 cm⁻¹. The symmetric stretching is typically observed around 1030-1050 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. A particularly strong band around 1590 cm⁻¹ is characteristic of the pyridine ring. researchgate.net

C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring will appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ range.

C-H Bending: The out-of-plane C-H bending vibrations of the substituted pyridine ring are expected in the 730-780 cm⁻¹ region.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
C=N and C=C Ring Stretch1400 - 1600Strong-Medium
CH₂ Bending1450 - 1470Medium
Asymmetric C-O-C Stretch1240 - 1260Strong
Symmetric C-O-C Stretch1030 - 1050Strong
Aromatic C-H Out-of-Plane Bend730 - 780Strong

Raman Spectroscopy for Structural Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. bohrium.com While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Pyridine Ring Breathing Mode: A very strong and characteristic Raman band for the symmetric "breathing" mode of the pyridine ring is expected around 990-1010 cm⁻¹. researchgate.net Another strong band typically appears around 1030 cm⁻¹, corresponding to a trigonal ring breathing mode. researchgate.net

Aliphatic Chain Vibrations: The C-C stretching vibrations of the octyl chain will produce a series of bands in the 800-1200 cm⁻¹ region. The CH₂ and CH₃ bending modes will also be visible.

C-H Stretching: Similar to FTIR, C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insight into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is dictated by the electronic transitions within the pyridine ring. Typically, aromatic systems like pyridine exhibit intense absorptions corresponding to π → π* transitions and weaker absorptions from n → π* transitions, involving the non-bonding electrons on the nitrogen atom. bethunecollege.ac.in The ether linkage and the octyl chain act as auxochromes, which can subtly modify the position and intensity of these absorption bands. bethunecollege.ac.in

In a non-polar solvent, the pyridine moiety is expected to show absorption bands in the UV region. For instance, pyridine itself shows a π → π* transition around 257 nm. bethunecollege.ac.in The introduction of an alkoxy group at the 2-position, such as in 2-methoxypyridine (B126380), results in absorption maxima that are slightly shifted. For example, 2-methylpyridine (B31789) shows a λmax at 260 nm with a molar absorptivity (εmax) of 3560 M⁻¹cm⁻¹. bethunecollege.ac.in The long octyl chain in this compound is not expected to significantly alter the position of the main absorption bands compared to simpler 2-alkoxypyridines, as its primary effect is electronic saturation rather than conjugation. The electronic absorption is primarily influenced by the pyridyl ether portion of the molecule.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Compounds This table presents data for analogous compounds to infer the characteristics of this compound.

Compound λmax (nm) Molar Absorptivity (εmax, M⁻¹cm⁻¹) Solvent Transition Type Reference
Pyridine 257 2750 Ethanol π → π* bethunecollege.ac.in
2-Methylpyridine 260 3560 Ethanol π → π* bethunecollege.ac.in
Aniline 280 - Water π → π* bethunecollege.ac.in

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

Luminescence, encompassing fluorescence and phosphorescence, involves the emission of light from electronically excited states. While many simple pyridines are weakly fluorescent, substitution patterns can significantly enhance emission. mdpi.com Some pyridyl ether derivatives have been shown to exhibit both fluorescence and phosphorescence, particularly in constrained environments like the solid state. uwo.ca

Fluorescence in such molecules typically arises from the lowest singlet excited state (S₁) to the ground state (S₀) transition. The fluorescence spectrum is often a mirror image of the absorption spectrum and appears at a longer wavelength (a Stokes shift). researchgate.net For pyridyl ethers, photoinduced charge transfer from the ether oxygen to the pyridine ring can influence the fluorescence properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₂₁NO. HRMS can easily distinguish this composition from other potential formulas that have the same nominal mass. units.it The ability to obtain an accurate mass is a critical step in structure confirmation, often used in conjunction with NMR and other spectroscopic data. rsc.orgrsc.org

Table 2: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Ion Species Theoretical Exact Mass (m/z)
C₁₃H₂₁NO [M+H]⁺ 208.1701
C₁₃H₂₁NO [M+Na]⁺ 230.1521

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (daughter) ions. nih.gov This technique provides detailed structural information. For this compound ([M+H]⁺, m/z 208.17), the fragmentation pattern would be characterized by cleavages at the ether linkage and within the alkyl chain and pyridine ring. libretexts.org

Table 3: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺)

Proposed Fragment Formula of Fragment Theoretical m/z Description
[M+H - C₈H₁₆]⁺ C₅H₆NO⁺ 96.0449 Loss of octene via rearrangement
[C₅H₄NO]⁺ C₅H₄NO⁺ 94.0293 Cleavage of O-C₈H₁₇ bond
[C₈H₁₇]⁺ C₈H₁₇⁺ 113.1330 Octyl cation

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. As a compound with a flexible, non-polar octyl chain, it exists as a liquid at room temperature, which precludes routine single-crystal XRD analysis under standard conditions. sigmaaldrich.com

However, structural parameters can be inferred from XRD studies of related crystalline compounds containing the 2-alkoxypyridine or pyridin-2-yloxy moiety. researchgate.netiucr.org For example, in the crystal structure of a platinum complex containing a 6-(pyridin-2-yloxy-κN)phenyl ligand, the Pt-N bond length to the pyridine nitrogen is approximately 2.04 Å. iucr.org In another study of 2-methoxypyridine derivatives, the C-O-C bond angle of the ether linkage and the planarity of the pyridine ring have been precisely determined. researchgate.net These studies suggest that the pyridine ring in this compound would be essentially planar, with predictable bond lengths and angles consistent with an sp²-hybridized aromatic system.

Table 4: Representative Bond Parameters from Crystal Structures of Related Molecules This table presents data from analogous crystalline compounds to infer the structural parameters of this compound.

Compound Type Parameter Value Reference
Pt(II) complex with pyridin-2-yloxy ligand Pt-N(pyridyl) bond length ~2.04 Å iucr.org
2-Methoxy-3-cyano-4,6-diphenylpyridine C(phenyl)-C(pyridyl) bond length ~1.48 Å researchgate.net
N-(pyridine-2-carbonyl)pyridine-2-carboxamide Pyridine ring C-N bond lengths ~1.33-1.34 Å nih.gov

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. eurjchem.commdpi.com To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This crystal, typically less than a millimeter in any dimension, would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. eurjchem.com The crystal lattice would diffract the X-rays in a specific pattern of spots, which are collected by a detector. mdpi.com

The analysis of the positions and intensities of these diffraction spots would allow for the determination of the unit cell—the smallest repeating unit of the crystal lattice. From this, key crystallographic parameters would be defined.

Hypothetical Crystallographic Data Table for this compound

Should a single crystal structure be determined, the findings would be presented in a table similar to the one below. The values are illustrative placeholders, as no experimental data has been published.

ParameterHypothetical ValueDescription
Chemical FormulaC₁₃H₂₁NOThe elemental composition of the molecule.
Formula Weight207.31 g/mol The molar mass of the compound.
Crystal Systeme.g., Monoclinic, OrthorhombicThe symmetry classification of the crystal lattice.
Space Groupe.g., P2₁/c, P-1The specific symmetry group describing the arrangement of molecules within the unit cell.
a, b, c (Å)e.g., a=10.5, b=8.2, c=15.1The dimensions of the unit cell axes.
α, β, γ (°)e.g., α=90, β=105.3, γ=90The angles between the unit cell axes.
Volume (ų)e.g., 1285The volume of the unit cell.
Ze.g., 4The number of molecules per unit cell.
Calculated Density (g/cm³)e.g., 1.07The theoretical density of the crystal.
R-factore.g., < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data would provide unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal details about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules pack together in the solid state.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rruff.infounits.it Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a polycrystalline powder containing thousands of tiny, randomly oriented crystallites. rruff.info

When an X-ray beam is scanned over the powdered sample, the randomly oriented crystallites will, at various angles, satisfy the Bragg condition for diffraction, producing a characteristic pattern of diffraction peaks at different scattering angles (2θ). rruff.info This pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

For this compound, PXRD would be used to:

Confirm Phase Identity: The experimental powder pattern could be compared to a theoretical pattern calculated from single-crystal data (if available) to confirm the identity and purity of a synthesized batch. units.it

Assess Crystallinity: The presence of sharp peaks indicates a well-ordered crystalline material, whereas broad, diffuse features would suggest an amorphous or poorly crystalline sample.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns. PXRD is a primary tool for identifying and distinguishing between such forms. units.it

Hypothetical Powder X-ray Diffraction Data Table for this compound

A typical PXRD pattern would be presented graphically, plotting intensity versus the scattering angle (2θ). Key peaks would be tabulated as shown below. The data presented here is purely illustrative.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.37.245
17.05.280
20.14.465
24.73.650

Theoretical and Computational Investigations of Octyl 2 Pyridyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules like octyl 2-pyridyl ether. These methods provide a static, time-independent view of the molecule, offering precise information about its geometry and electronic distribution in the ground state.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine key electronic properties. These studies involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, providing a balance between computational cost and accuracy.

DFT can be used to calculate a variety of electronic descriptors, including electron density distribution, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-poor regions of the this compound molecule. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the ether linkage are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyridine ring and the octyl chain would exhibit lower electron density.

Ab Initio Methods for Ground State Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for determining the ground state properties of molecules. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be utilized to obtain precise calculations of its geometry, energy, and vibrational frequencies.

These calculations would provide a detailed picture of the molecule's bond lengths, bond angles, and dihedral angles in its most stable energetic state. The results from ab initio methods are often used as benchmarks for less computationally expensive methods like DFT.

Conformational Analysis and Energy Minima Identification

The flexible octyl chain of this compound allows for a multitude of possible conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the rotatable bonds, primarily the C-O and C-C bonds of the ether linkage and the octyl chain, and calculating the potential energy of each conformation.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of this compound. A large HOMO-LUMO gap suggests high stability and low reactivity. The spatial distribution of these frontier orbitals would also indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ether oxygen, while the LUMO would likely be distributed over the aromatic ring.

Table 1: Predicted Electronic Properties of Alkyl Pyridyl Ethers

PropertyPredicted Value/Characteristic for this compoundBasis of Prediction from Analogous Compounds
HOMO Energy Relatively high, indicating electron-donating character.Studies on substituted pyridines show HOMO localization on the ring and heteroatoms.
LUMO Energy Relatively low, indicating electron-accepting character.The π* orbitals of the pyridine ring typically constitute the LUMO.
HOMO-LUMO Gap Moderate, suggesting a balance of stability and reactivity.General trend for aromatic ethers.
Dipole Moment Non-zero, with the negative pole towards the N and O atoms.The electronegativity difference between C, N, and O atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule, simulating its movement over time. This is particularly important for a molecule like this compound with its flexible alkyl chain.

Dynamic Behavior and Conformational Flexibility

MD simulations of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. This would generate a trajectory of the molecule's positions and velocities over time.

Analysis of this trajectory would reveal the dynamic behavior of the molecule, including the fluctuations of bond lengths and angles, and the transitions between different conformations. The conformational flexibility of the octyl chain is a key aspect that would be explored. MD simulations can quantify the timescale and frequency of conformational changes, providing a more realistic understanding of the molecule's behavior in a condensed phase compared to the static picture from quantum calculations. Such simulations are crucial for understanding how the molecule might interact with other molecules or surfaces, which is governed by its accessible conformations and dynamic properties. Studies on similar long-chain alkoxy compounds have shown that the flexibility of the alkyl tail plays a significant role in their physical properties and intermolecular interactions.

Intermolecular Interactions in Solution and at Interfaces

The intermolecular interactions of this compound are dictated by its distinct molecular features: the aromatic pyridine ring, the ether oxygen atom, and the long alkyl (octyl) chain. In solution and at interfaces, these components govern the non-covalent forces that influence the compound's physical and chemical properties.

The primary sites for interaction are the lone pairs of electrons on the pyridine nitrogen and the ether oxygen, which allow the molecule to act as a Lewis base. noaa.gov This characteristic makes this compound a hydrogen bond acceptor, enabling it to form hydrogen bonds with protic solvents (e.g., water, alcohols) or other hydrogen bond donors. The strength of these interactions is crucial in determining the compound's solubility and behavior in such media.

In addition to hydrogen bonding, the molecule engages in several other key interactions:

Van der Waals Forces: The long, flexible octyl chain contributes significantly through London dispersion forces. These non-polar interactions are predominant in non-polar solvents and are critical for the molecule's association with hydrophobic surfaces or its self-aggregation.

Dipole-Dipole Interactions: The ether linkage and the nitrogen atom in the pyridine ring create a significant molecular dipole moment. This leads to orientation-induction interactions with polar solvent molecules. mdpi.com

π-Interactions: The electron system of the pyridine ring can participate in π-π stacking with other aromatic molecules or in cation-π interactions.

At interfaces, such as the boundary between a non-polar solvent and water, this compound is expected to exhibit amphiphilic behavior. The polar pyridyl-ether head group would preferentially orient towards the polar phase, while the hydrophobic octyl tail would align with the non-polar phase.

Solvent Effects and Solvation Shell Dynamics

The chemical environment, specifically the choice of solvent, profoundly influences the structure and reactivity of this compound. The process of solvation involves the formation of a 'solvation shell' of solvent molecules around the solute, and the dynamics of this shell are essential for understanding chemical processes in solution. nih.gov

The characterization of solvation shells can be achieved through computational simulations, which define the first-shell coordination sphere based on solute-solvent pair distribution functions. nih.gov For this compound, the solvation shell structure will vary significantly depending on the solvent's nature.

In Protic Solvents (e.g., Water, Methanol): The primary interactions will be hydrogen bonds to the pyridine nitrogen and ether oxygen. The octyl chain will induce a hydrophobic effect, causing a structured ordering of water molecules around it, which is entropically unfavorable.

In Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Strong dipole-dipole interactions will dominate between the solvent and the polar head of the molecule.

In Non-Polar Solvents (e.g., Hexane, Toluene): Solvation will be driven by weaker van der Waals forces. In toluene, π-stacking between the solvent and the pyridine ring may also occur.

The dynamics of the solvation shell refer to the rate of exchange of solvent molecules between the first solvation shell and the bulk solvent. Computational studies on ions and other molecules show that these dynamics are highly dependent on the strength of the solute-solvent interaction. nih.govosti.gov For this compound, it is expected that solvent molecules hydrogen-bonded to the polar head would exhibit slower exchange dynamics compared to those interacting weakly with the octyl tail.

Table 1: Illustrative Solvent Effects on this compound Properties

PropertyNon-Polar Solvent (Hexane)Polar Aprotic Solvent (DMSO)Polar Protic Solvent (Methanol)
Solubility HighModerateLow to Moderate
Primary Interaction Van der Waals (Dispersion)Dipole-DipoleHydrogen Bonding
Solvation Shell Loosely organizedTightly organized at polar headTightly organized at polar head; Hydrophobic structuring at tail
Exchange Dynamics FastIntermediateSlow (at H-bonding sites)

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties and reactivity of chemicals based on their molecular structure. frontiersin.org Developing a QSPR model for the chemical reactivity of this compound and related compounds involves establishing a statistical correlation between molecular descriptors and an experimentally determined reactivity parameter.

The development process follows several key steps:

Data Set Compilation: A dataset of molecules with known reactivity values is assembled. For ethers, this could relate to peroxide formation rates, cleavage of the C-O bond, or basicity. noaa.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated using computational chemistry. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create a mathematical equation linking the descriptors to the reactivity. frontiersin.orgnih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and applicability. technion.ac.il

For a molecule like this compound, relevant descriptors would capture its electronic and steric features.

Table 2: Potential QSPR Descriptors for Predicting Ether Reactivity

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Electronic Highest Occupied Molecular Orbital (HOMO) EnergySusceptibility to electrophilic attack
Electrostatic Potential (Vmin)Site of strongest electrostatic interaction (e.g., lone pairs) nih.gov
Dipole MomentMolecular polarity and long-range interaction strength
Topological Molecular Connectivity IndicesSize, shape, and degree of branching
Geometrical Molecular Volume (Vmc)Steric hindrance and overall size nih.gov
Surface AreaAccessibility for interaction

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netrsc.org

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when scaled and referenced, typically show excellent agreement with experimental data. For this compound, this can distinguish the carbons in the aromatic ring from those in the octyl chain.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical Infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific bond stretches and bends (e.g., C-O-C stretch, C=N stretch, C-H vibrations), aiding in the functional group analysis of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. rsc.org This method calculates the energies of excited states, allowing for the prediction of the maximum absorption wavelength (λmax) and providing insight into the nature of the electronic transitions (e.g., n→π* or π→π*).

Table 3: Illustrative Computationally Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Pyridine Ring
C2 (attached to O)163.5Highly deshielded due to electronegative oxygen and nitrogen.
C6147.0Deshielded by adjacent nitrogen.
C4138.5
C3116.5
C5110.0
Octyl Chain
C1' (O-CH₂)67.5Directly attached to ether oxygen.
C2'31.8Typical alkane region.
C3' - C7'22.7 - 29.3Overlapping signals typical of a long alkyl chain.
C8' (terminal CH₃)14.1Most shielded carbon.
Note: These are hypothetical values based on typical shifts for 2-alkoxypyridines and n-octyl chains for illustrative purposes.

Chemical Reactivity and Mechanistic Studies of Octyl 2 Pyridyl Ether

Reactivity of the Pyridyl Nitrogen Moiety

The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring is a focal point for a variety of chemical reactions, including protonation, coordination with metal ions, and alkylation.

Protonation and Lewis Acid-Base Interactions

The nitrogen atom in the pyridine ring of octyl 2-pyridyl ether imparts basic properties to the molecule. Pyridine itself has a pKa of 5.25 for its conjugate acid, indicating it is a weak base. This basicity allows the nitrogen to readily participate in acid-base reactions.

In the presence of a Brønsted-Lowry acid, the pyridyl nitrogen is protonated to form a pyridinium (B92312) salt. This is a fundamental reaction that precedes many other transformations.

Protonation Reaction:

Generated code

Beyond protonation, the nitrogen atom acts as a Lewis base, capable of donating its electron pair to a variety of Lewis acids. This leads to the formation of stable adducts. For example, pyridine is known to form complexes with Lewis acids such as sulfur trioxide and borane.

Lewis AcidProduct with Pyridine
Sulfur Trioxide (SO₃)SO₃(py)
Borane (BH₃)BH₃(py)

This table illustrates the general reactivity of the pyridine moiety with common Lewis acids.

Coordination Chemistry with Transition Metal Ions (e.g., Chelation)

The pyridyl nitrogen of this compound can act as a ligand, donating its lone pair of electrons to a transition metal ion to form a coordination complex. researchgate.netyoutube.com Transition metal pyridine complexes are numerous and have been extensively studied. researchgate.net The geometry of these complexes can be octahedral, tetrahedral, or linear, among others. researchgate.net

A key feature of 2-substituted pyridines, such as this compound, is their potential to act as bidentate ligands. Chelation can occur through the coordination of both the pyridyl nitrogen and the ether oxygen atom to the same metal center. This forms a stable five-membered ring, enhancing the complex's stability. This bidentate coordination is analogous to the well-studied ligand 2,2'-bipyridine. researchgate.net The ability of ligands to bind through different atoms can lead to linkage isomerism in coordination compounds. youtube.com

Metal IonPotential Coordination ModeExample Complex Type
Various (e.g., Pt(IV), Fe(III))Monodentate (via N)[MCl₂(py)₄]ⁿ⁺ (trans)
VariousBidentate (via N and O)Chelate complex

This table shows potential coordination modes for this compound with transition metals.

N-Oxidation and Quaternization Reactions

The nucleophilic nitrogen atom can be targeted by electrophilic reagents, leading to N-oxidation and N-alkylation (quaternization).

N-Oxidation: The pyridyl nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). youtube.comnih.gov The oxidation of the nitrogen atom alters the electronic properties of the pyridine ring, facilitating certain substitution reactions at the 2- and 4-positions. youtube.com A patented method describes the conversion of 2-benzyloxy-pyridine, a close analog of this compound, into its corresponding N-oxide using a peracid. youtube.com

Quaternization: This reaction involves the alkylation of the pyridyl nitrogen, forming a quaternary pyridinium salt. It is a type of nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile. Common alkylating agents are alkyl halides, such as methyl iodide or 1-bromoadamantane. researchgate.netnih.gov The quaternization of the nitrogen enhances the π-electron delocalization along the pyridine ring system. masterorganicchemistry.com Microwave-assisted methods have been shown to improve yields and shorten reaction times for pyridine quaternization. researchgate.net

ReactionReagentProduct
N-OxidationPeroxybenzoic AcidOctyl 2-pyridyl N-oxide
QuaternizationMethyl IodideN-Methyl-2-(octyloxy)pyridinium iodide

This table summarizes N-oxidation and quaternization reactions of the pyridyl moiety.

Transformations of the Ether Linkage

The ether bond in this compound, which connects the pyridine ring to the octyl chain, is generally stable but can be cleaved under specific chemical conditions. libretexts.org

Ether Cleavage Reactions (e.g., Acid-catalyzed, Reductive)

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, particularly hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgyoutube.commasterorganicchemistry.com The reaction mechanism depends on the nature of the groups attached to the ether oxygen. For an aryl alkyl ether like this compound, the cleavage typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.comnih.gov

The first step is the protonation of the ether oxygen, which creates a good leaving group (an alcohol). youtube.com Subsequently, the halide ion (e.g., I⁻) acts as a nucleophile and attacks the less sterically hindered alkyl carbon (the first carbon of the octyl group), displacing the 2-hydroxypyridine (B17775) moiety. masterorganicchemistry.com The nucleophile attacks the alkyl carbon rather than the aromatic carbon because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. nih.gov Therefore, the products are always a phenol (B47542) (in this case, 2-hydroxypyridine) and an alkyl halide. masterorganicchemistry.com

Reaction Scheme for Acid-Catalyzed Cleavage:

Protonation: C₅H₄N-O-R + HI → [C₅H₄N-OH⁺-R] + I⁻ (where R = octyl)

Nucleophilic Attack (Sₙ2): I⁻ + R-O⁺H-C₅H₄N → R-I + HO-C₅H₄N

Reductive Cleavage: While direct reductive cleavage of the C-O ether bond is less common than acid-catalyzed cleavage, certain catalytic methods can effect this transformation. Catalytic hydrogenation, typically used to reduce the pyridine ring to a piperidine (B6355638) ring, can sometimes lead to hydrogenolysis (cleavage) of the C-O bond, particularly with catalysts like palladium on carbon (Pd/C) under forcing conditions. researchgate.net A patented method describes the catalytic hydrogenation of 2-benzyloxy-pyridine-N-oxide using a palladium catalyst, which results in the cleavage of the benzyl-oxygen bond to yield N-hydroxy-2-pyridone. youtube.com This suggests that hydrogenolysis of the octyl group could be a possible, albeit likely challenging, transformation.

Oxidative Degradation Pathways of the Ether Bond

The ether linkage can be cleaved under oxidative conditions. While strong oxidizing agents might degrade the entire molecule, specific enzymatic or chemical methods can target the ether bond. For instance, extracellular peroxygenases from fungi have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including methyl t-butyl ether and tetrahydrofuran. The mechanism involves a two-electron oxidation that splits the ether, yielding an aldehyde and an alcohol. In the case of this compound, this pathway would theoretically produce 2-hydroxypyridine and octanal.

Hypothetical Oxidative Cleavage Reaction:

Generated code

This type of reaction highlights a potential biodegradation pathway for such compounds in the environment.

: Reactions Involving the Octyl Alkyl Chain

The chemical reactivity of the octyl alkyl chain in this compound is a critical aspect of its molecular behavior, offering potential pathways for diversification and the introduction of new functionalities. While specific studies on this compound are not extensively documented, the principles of C-H activation and chain modification on alkyl-substituted aromatic compounds provide a strong basis for understanding its potential transformations.

Functionalization via C-H Activation

The functionalization of unactivated C(sp³)-H bonds in alkyl chains is a formidable challenge in organic synthesis, yet it offers a direct route to modify a molecule without pre-installed functional groups. For the octyl chain of this compound, C-H activation would allow for the introduction of various functional groups at different positions along the chain.

Research into aliphatic C-H functionalization has demonstrated that pyridine N-oxides can act as effective hydrogen atom transfer (HAT) agents under photoredox catalysis. acs.org In a proposed mechanism, a photoexcited catalyst generates an N-oxy radical from the pyridine N-oxide. This electrophilic radical is capable of abstracting a hydrogen atom from an alkane, such as the octyl chain, to form an alkyl radical. acs.org This radical can then engage in further reactions, such as addition to electron-deficient olefins, to create new carbon-carbon bonds. acs.org The regioselectivity of such a reaction on an octyl chain would likely favor the weaker secondary C-H bonds over the primary terminal methyl C-H bonds.

Another approach for the functionalization of alkyl chains attached to pyridines involves radical reactions. For instance, the alkylation of pyridine has been achieved through free radical chain reactions utilizing alkylmercurials, indicating that radical species can effectively interact with and modify alkyl substituents on a pyridine core. acs.org

The following table summarizes potential C-H activation reactions applicable to the octyl chain of this compound, based on analogous systems.

Reaction Type Reagents/Catalyst System Potential Product Relevant Findings
Photoredox C-H AlkylationPyridine N-oxide, Photocatalyst (e.g., Acridinium), AlkeneFunctionalized octyl chain with new C-C bondPyridine N-oxides can act as H-atom abstraction agents to generate alkyl radicals from C-H bonds. acs.org
Radical HalogenationN-Halosuccinimide (NCS, NBS, NIS)Halogenated octyl chainA method for meta-C-H halogenation of pyridines involves a dearomatization-rearomatization process, showing the utility of N-halosuccinimides in pyridine chemistry. researchgate.net

This table presents potential reactions based on studies of similar alkyl-aromatic compounds, as direct studies on this compound are not available.

Chain Elongation or Shortening Reactions

Reactions that modify the length of the octyl chain on this compound are of interest for tuning the physical and chemical properties of the molecule, such as its lipophilicity and steric profile. While specific literature on chain elongation or shortening of an octyl group on a pyridyl ether is scarce, general synthetic methodologies for the manipulation of alkyl chains can be considered.

Chain elongation could potentially be achieved by first functionalizing the terminal methyl group of the octyl chain via C-H activation, followed by a chain-extension sequence. Conversely, chain shortening would likely require more complex, multi-step synthetic routes involving oxidation and subsequent cleavage, which are often challenging to perform selectively on a long alkyl chain in the presence of a sensitive pyridyl ether moiety.

Catalytic Transformations Mediated by this compound-based Ligands

The pyridine nitrogen and the ether oxygen of this compound present potential coordination sites for metal centers, making it a candidate for use as a ligand in catalysis. The long octyl chain can significantly influence the solubility, steric environment, and electronic properties of the resulting metal complex.

Homogeneous Catalysis: Ligand Design and Activity

In homogeneous catalysis, the design of ligands is paramount for controlling the activity and selectivity of a metal catalyst. Pyridine-based ligands are ubiquitous in transition-metal chemistry. chemistryviews.org The incorporation of an this compound as a ligand would result in a bidentate N,O-chelate or a monodentate N-coordinate ligand, depending on the metal and reaction conditions.

The long octyl chain would impart significant lipophilicity to the metal complex, enhancing its solubility in nonpolar organic solvents. This is a crucial consideration for many organic transformations. Research on rhodium complexes with pyridine-2-yloxy-silyl-based N,Si-ligands has shown their efficacy as catalysts for alkene hydrogenation. acs.org This highlights the potential of the pyridine-2-yloxy moiety as a viable structural motif for ligand design in hydrogenation and other catalytic reactions.

Furthermore, pyridylidene ligands, which are strongly electron-donating, have been shown to facilitate gold-catalyzed oxidative C-H arylation of heterocycles. nih.gov While this compound is not a carbene, this demonstrates that tuning the electronic properties of pyridine-based ligands is a successful strategy for enhancing catalytic activity.

The table below outlines potential applications of this compound as a ligand in homogeneous catalysis, based on related systems.

Catalytic Reaction Potential Metal Center Role of this compound Supporting Research
Alkene HydrogenationRhodium, IridiumBidentate N,O-ligand stabilizing the active metal center.Rhodium complexes with pyridine-2-yloxy-silyl-based ligands are active hydrogenation catalysts. acs.org
Cross-Coupling ReactionsPalladium, NickelMonodentate or bidentate ligand to modulate catalyst solubility and activity.Terpyridine ligands are effective in nickel-catalyzed alkyl-alkyl cross-coupling, where ligand properties influence reactivity. lehigh.edu
C-H ArylationGold, RutheniumLigand to stabilize high-valent metal intermediates and control regioselectivity.Pyridylidene ligands promote gold(I)-to-gold(III) oxidation in C-H arylation reactions. nih.gov

This table is illustrative and based on the catalytic activity of structurally similar pyridine-based ligands.

Heterogeneous Catalysis: Surface Interactions and Performance

In heterogeneous catalysis, the interaction of molecules with a solid catalyst surface governs the reaction. If this compound were used in such a system, either as a reactant or a surface modifier, its adsorption and orientation would be key. The pyridine nitrogen could act as a Lewis basic site, interacting with acidic sites on a support material like silica (B1680970) or alumina.

Research on heterogeneous iridium catalysts for the hydroboration of pyridines has shown that pyridine coordinates to the metal center, which is supported on sulfated zirconium oxide. nsf.gov This demonstrates a viable pathway for the interaction of the pyridine moiety of this compound with a heterogeneous catalyst. The long octyl chain would likely influence the surface packing and could create a hydrophobic microenvironment around the active sites.

Additionally, polymeric materials containing pyridine units, such as poly(pyridine-2,5-diyl), have been investigated as heterogeneous photocatalysts. rsc.org This suggests that the pyridyl group can be a key component of a solid-state catalyst.

Photocatalysis and Energy Transfer Processes

The pyridine moiety of this compound can participate in photocatalytic cycles. Pyridine and its derivatives are known to be activated by visible light in the presence of a suitable photocatalyst. nih.govacs.org For instance, the photocatalytic activation of pyridine on TiO₂ surfaces has been shown to enable addition reactions to vinylarenes. rsc.org

Furthermore, photochemical C(sp²)-H pyridination can occur through the formation of an arene-pyridinium electron donor-acceptor (EDA) complex, which is activated by light. nih.gov This process can proceed even without an external photocatalyst, relying on the intrinsic photochemical properties of the pyridine ring. The octyl ether group would influence the electronic properties of the pyridine ring and could play a role in the stability and reactivity of any radical intermediates formed during a photocatalytic cycle.

Studies on the site-selective functionalization of pyridinium derivatives using visible-light-driven photocatalysis have shown that the regioselectivity of the reaction can be controlled. nih.govacs.org This opens up possibilities for selectively modifying the pyridine ring of this compound through photocatalytic means.

Advanced Applications in Materials Science and Chemical Technologies

Development of Functional Materials

Supramolecular Assemblies and Self-Assembled Systems

The amphiphilic nature of Octyl 2-pyridyl ether makes it a compelling building block for the construction of supramolecular assemblies and self-assembled systems. The formation of these organized structures is driven by a combination of non-covalent interactions, including π-π stacking of the pyridine (B92270) rings, hydrophobic interactions between the octyl chains, and potential hydrogen bonding.

The length of the alkyl chain in alkoxy-substituted pyridine derivatives has been shown to significantly influence the mesomorphic and thermal properties of the resulting materials. Studies on similar molecules demonstrate that variations in the alkyl chain length can dictate the type of liquid crystalline phases formed, such as nematic or smectic phases, and affect the thermal stability of these phases. For instance, an increase in the alkoxy chain length in some pyridine-based systems leads to a decrease in transition temperatures, indicating a reduction in the order parameter for longer chains. This principle suggests that the octyl group in this compound plays a crucial role in modulating the self-assembly process, enabling the formation of ordered structures with tunable properties.

The self-assembly of such molecules can lead to the formation of various nano- and microstructures, including micelles, vesicles, and liquid crystals. These organized systems have potential applications in drug delivery, nanotechnology, and the development of responsive materials. The pyridine moiety can also be leveraged for coordination-driven self-assembly by introducing metal centers, leading to the formation of discrete, well-defined supramolecular architectures.

PropertyInfluence of Octyl ChainPotential Supramolecular Structure
Self-Assembly The hydrophobic octyl chains can drive the aggregation of molecules in polar solvents to form micelles or vesicles.Micelles, Vesicles
Liquid Crystallinity The flexible octyl chain, in conjunction with the rigid pyridine core, can promote the formation of liquid crystalline phases.Nematic, Smectic Phases
Coordination Chemistry The pyridine nitrogen can coordinate with metal ions, leading to the formation of metallosupramolecular assemblies.Metallocycles, Coordination Polymers

Optoelectronic Materials (e.g., Photosensitizers, Charge Transport Materials)

The electronic properties of the pyridine ring make this compound a candidate for use in optoelectronic materials. Pyridine derivatives have been extensively studied for their applications as both photosensitizers and charge transport materials in devices like organic light-emitting diodes (OLEDs) and solar cells rsc.org.

Photosensitizers: Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often generating reactive oxygen species. This property is utilized in applications such as photodynamic therapy (PDT) nih.govnih.govresearchgate.netchemrxiv.orgrsc.org. Pyridine-containing compounds, particularly metal complexes of polypyridyl ligands, are known to be effective photosensitizers. While this compound itself may not be a primary photosensitizer, it can be incorporated into larger photosensitizing molecules or complexes. The octyl group can enhance solubility in organic media or lipid membranes, which is crucial for biological applications like PDT. Furthermore, the electronic nature of the alkoxy group can modulate the photophysical properties of the aromatic system, potentially tuning the absorption and emission wavelengths.

Charge Transport Materials: In organic electronic devices, charge transport materials are essential for the efficient movement of electrons and holes rsc.org. Pyridine-based molecules are often used as electron-transporting materials due to the electron-deficient nature of the pyridine ring rsc.org. The octyl chain in this compound can influence the morphology of thin films, which is a critical factor for efficient charge transport. The flexibility of the octyl chain can affect the packing of the molecules in the solid state, potentially leading to more ordered domains that facilitate better charge mobility. Research on related organic semiconductors has shown that the length of alkyl chains can significantly impact charge-carrier mobility specialchem.com.

ApplicationRole of Pyridine MoietyRole of Octyl Ether Group
Photosensitizers Acts as a ligand for photosensitizing metal centers or as part of the chromophore.Enhances solubility in nonpolar environments and can tune photophysical properties.
Charge Transport Materials The electron-deficient ring facilitates electron transport.Influences thin-film morphology and molecular packing, affecting charge mobility.

Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a way to create materials with synergistic properties. This compound can be incorporated into hybrid materials and composites in several ways.

The compound can act as a surface modifier for inorganic nanoparticles. The pyridine group can coordinate to the surface of metal or metal oxide nanoparticles, while the octyl chain extends into the surrounding matrix, improving the compatibility and dispersion of the nanoparticles within a polymer. This is a common strategy to enhance the mechanical, optical, or electronic properties of polymer nanocomposites frontiersin.orgcd-bioparticles.net.

Furthermore, this compound could be used as a plasticizer or a processing aid in polymer composites. Plasticizers are added to polymers to increase their flexibility and processability specialchem.com. The long, flexible octyl chain could intercalate between polymer chains, reducing intermolecular forces and increasing free volume. The pyridine group might offer specific interactions with certain polymer backbones, enhancing compatibility.

In the context of sol-gel derived hybrid materials, alkoxy-substituted organic molecules can be co-condensed with inorganic precursors to create a covalently linked organic-inorganic network. While this compound is not a direct precursor for this process, its structural motifs are relevant to the design of functional organic components in such hybrids.

ComponentPotential Role of this compoundResulting Property
Nanoparticles Surface modification agent to improve dispersion in a polymer matrix.Enhanced mechanical strength, tailored optical or electronic properties of the composite.
Polymer Matrix Plasticizer to increase flexibility and improve processing.Increased durability and ease of fabrication.
Sol-Gel Materials Functional organic component to be incorporated into an inorganic network.Hybrid material with combined organic and inorganic functionalities.

Chemical Sensing and Detection Platforms

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential binding site for analytes, particularly metal ions. This property, combined with the influence of the octyl ether group on the molecule's physical properties, makes it a promising component in the development of chemical sensors.

The design of a selective chemosensor relies on creating a specific interaction between the sensor molecule and the target analyte, which in turn produces a measurable signal. For this compound, the pyridine ring can act as a Lewis basic site for coordination with metal ions. The selectivity of this interaction can be tuned by incorporating the 2-alkoxypyridine moiety into a larger, pre-organized macrocyclic or chelating structure that provides a binding pocket with a specific size and geometry to preferentially bind a particular analyte.

Pyridine-based fluorescent chemosensors have been developed for the detection of various metal ions, including Pb²⁺, Cu²⁺, Cr²⁺, and Co²⁺ mdpi.comnih.govresearchgate.net. In these systems, the binding of the metal ion to the pyridine-containing receptor modulates the fluorescence properties of a linked fluorophore, leading to a "turn-on" or "turn-off" response. The octyl group in such a sensor could enhance its solubility in the sensing medium, which is often a mixture of organic solvents and water, and could also influence the binding affinity and selectivity by creating a specific microenvironment around the binding site.

Optical Sensing: The binding of an analyte to a chemosensor containing the this compound moiety can lead to changes in its optical properties, forming the basis for optical sensing. This can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing) yu.edu.joyu.edu.jo. The interaction with the analyte can alter the electronic structure of the pyridine ring, affecting its absorption and emission characteristics. For instance, coordination of a metal ion to the pyridine nitrogen can perturb the energy levels of the π-system, leading to a shift in the absorption or fluorescence spectrum nih.gov. In a relevant study, a ruthenium(II) complex with a 2-carboxypyridine ligand was used as a selective optical sensor for iron(III) ions yu.edu.jo.

Electrochemical Sensing: Electrochemical sensors detect analytes by measuring changes in electrical properties such as current, potential, or impedance. The this compound molecule could be used in electrochemical sensors in several ways. It could be incorporated into an ion-selective membrane of an ion-selective electrode (ISE) mdpi.com. In this application, the pyridine group would selectively bind the target ion, and the hydrophobic octyl chain would ensure the molecule remains within the nonpolar membrane. A closely related compound, 2-nitrophenyl octyl ether, is a common plasticizer and solvent in the fabrication of PVC membranes for ISEs, demonstrating the utility of the octyl ether structure in this context chemrxiv.org. Furthermore, electrodes can be modified with layers of materials containing pyridine moieties to preconcentrate and detect analytes like heavy metal ions through techniques such as stripping voltammetry mdpi.comresearchgate.netmdpi.com.

Sensing MechanismPrinciple of DetectionRole of this compound
Optical (Colorimetric/Fluorometric) Analyte binding causes a change in the absorption or fluorescence properties of the sensor molecule.The pyridine group acts as the analyte binding site, while the octyl group can modulate solubility and the local environment.
Electrochemical (e.g., ISE) The sensor molecule selectively binds the target ion in a membrane, leading to a potential difference.The pyridine group provides selective ion binding, and the octyl group ensures membrane compatibility.

The development of microfluidic and miniaturized sensors is a rapidly advancing field, aiming to create portable, low-cost devices for rapid, on-site analysis mdpi.comnih.govelsevierpure.commdpi.com. The materials used in these devices are critical to their performance. Organic molecules like this compound could be integrated into such systems.

For instance, the surfaces of microfluidic channels, often made from polymers like polydimethylsiloxane (B3030410) (PDMS), can be functionalized to impart specific properties rsc.orgopenaccessrepository.it. A molecule like this compound could potentially be used to modify the surface of a microchannel to create a stationary phase for chromatographic separations or to immobilize a sensing element. The pyridine group could provide a site for further chemical modification or for direct interaction with analytes in the sample flowing through the channel.

In the context of miniaturized electrochemical sensors, the sensing materials are often deposited as thin films on an electrode surface. The solubility and film-forming properties of a sensor molecule are therefore important. The octyl group of this compound would likely enhance its solubility in organic solvents used for spin-coating or inkjet printing, which are common techniques for fabricating thin-film sensors. This could facilitate the development of disposable, mass-producible sensor chips. While direct applications of this compound in this area have not been extensively reported, its properties are well-suited for the materials requirements of these advanced sensor platforms.

Separation and Extraction Technologies

This compound, also known as 2-(octyloxy)pyridine, is a chemical compound with potential applications in various separation and extraction technologies. Its molecular structure, featuring a hydrophilic pyridine ring and a hydrophobic octyl chain, imparts amphiphilic properties that are advantageous in processes designed to separate chemical species. While direct and extensive research on this compound in some of these fields is not widely published, its functional groups suggest a significant role in solvent extraction, chromatography, and membrane-based separations.

Role in Solvent Extraction Systems

Solvent extraction, a method to separate compounds based on their differential solubilities in two immiscible liquid phases, can utilize molecules like this compound as extractants. The efficiency of an extractant is often dictated by its ability to selectively bind to a target species and facilitate its transfer from an aqueous phase to an organic phase.

The pyridine moiety of this compound can act as a Lewis base, capable of coordinating with metal ions. This property is analogous to other pyridine-based extractants that have demonstrated efficacy in the extraction of various metal ions. For instance, derivatives of pyridine have been successfully employed for the separation of precious and base metals. The nitrogen atom on the pyridine ring can form stable complexes with metal ions, a critical step in the extraction process.

The general mechanism for the solvent extraction of a metal ion (Mⁿ⁺) by an extractant like this compound (OPE) can be represented as:

Mⁿ⁺(aq) + nOPE(org) ⇌ [M(OPE)n]ⁿ⁺(org)

The equilibrium of this reaction, and thus the extraction efficiency, is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the organic solvent.

Table 1: Comparison of Functional Groups in Pyridine-Based Extractants and their Potential Role in Metal Extraction

Functional GroupCompound ExampleRole in ExtractionPotential for this compound
Pyridine Nitrogen 2-OctylaminopyridineCoordination with metal ions (e.g., Pd(II))The nitrogen atom can act as a binding site for various metal ions.
Amino Group 2-OctylaminopyridineEnhances the basicity and complexing ability of the pyridine nitrogen.The ether oxygen is less basic than an amino group, potentially leading to different selectivity.
Octyl Group 2-OctylaminopyridineProvides hydrophobicity and solubility in organic solvents.The octyl chain ensures good solubility in organic phases and stability of the extractant.
Ether Linkage This compoundInfluences the electron density on the pyridine ring and the steric accessibility of the nitrogen atom.May offer different selectivity for metal ions compared to amino- or alkyl-substituted pyridines.

Stationary Phases in Chromatographic Separations

In the field of chromatography, the stationary phase is a critical component that determines the separation of analytes. The chemical nature of the stationary phase dictates the types of interactions that can occur with the components of a mixture as they are carried through the system by the mobile phase.

While this compound itself is not commonly cited as a commercially available stationary phase, its structural components are relevant to established chromatographic materials. Stationary phases functionalized with octyl (C8) groups are widely used in reversed-phase high-performance liquid chromatography (RP-HPLC). These nonpolar stationary phases are effective for the separation of a wide range of organic molecules. The octyl chain of this compound suggests that a stationary phase derived from it would exhibit hydrophobic interactions with nonpolar analytes.

Furthermore, stationary phases containing pyridine functionalities have been developed for specific applications in chromatography. For instance, pyridine-based stationary phases have been utilized in supercritical fluid chromatography (SFC) for the analysis of basic compounds. The pyridine ring can engage in various interactions, including dipole-dipole, hydrogen bonding, and π-π stacking, which can contribute to the separation of analytes with corresponding functional groups.

A hypothetical stationary phase based on this compound could therefore offer a mixed-mode separation mechanism. The octyl group would provide a nonpolar character suitable for reversed-phase separations, while the pyridine ring could offer additional selectivity for polar and aromatic compounds through its specific interactions. This dual nature could be particularly useful for the separation of complex mixtures containing compounds with a range of polarities.

Table 2: Potential Interactions of a Hypothetical this compound Stationary Phase with Analytes

Analyte TypeDominant Interaction with Octyl GroupDominant Interaction with Pyridyl GroupPotential Application
Nonpolar Aliphatic Compounds Hydrophobic (van der Waals)WeakSeparation of hydrocarbons, fatty acids.
Aromatic Compounds Hydrophobicπ-π stackingSeparation of polycyclic aromatic hydrocarbons (PAHs), substituted benzenes.
Polar, Basic Compounds WeakDipole-dipole, hydrogen bonding (as acceptor)Separation of amines, alkaloids, and other basic pharmaceuticals.
Polar, Acidic Compounds WeakWeak (potential for hydrogen bonding with protonated pyridine)Separation of phenols, carboxylic acids under specific pH conditions.

Membrane-Based Separation Applications

Membrane-based separation technologies offer an energy-efficient alternative to traditional separation methods. In particular, polymer inclusion membranes (PIMs) have gained attention for their potential in the selective transport of ions and small molecules. A PIM typically consists of a base polymer, a plasticizer, and a carrier molecule (extractant) that is physically entrapped within the polymer matrix.

The properties of this compound make it a promising candidate for use as a carrier in PIMs for metal ion separation. The pyridine group can selectively bind to target metal ions at the feed side of the membrane, and the entire complex can then diffuse across the membrane. On the receiving side, a change in conditions (e.g., a lower pH) can induce the release of the metal ion, regenerating the carrier to continue the transport cycle.

The long octyl chain is crucial for this application. It enhances the lipophilicity of the carrier, ensuring its stable incorporation within the hydrophobic polymer membrane and preventing its leaching into the aqueous phases. The stability of the carrier within the membrane is a key factor for the long-term performance of PIMs.

Research on other pyridine derivatives as carriers in PIMs supports the potential of this compound in this area. For example, various substituted pyridines have been shown to be effective carriers for the transport of transition metal ions. The ether linkage in this compound may influence its binding affinity and selectivity for different metal ions compared to other pyridine-based carriers.

Table 3: Desirable Properties of a Carrier in Polymer Inclusion Membranes and the Contribution of this compound's Functional Groups

PropertyDesired CharacteristicRole of Pyridyl GroupRole of Octyl Ether Group
Selectivity High affinity for target ion(s)Provides a specific binding site for metal ions through the nitrogen atom.The ether oxygen and the overall steric and electronic profile can influence selectivity.
Mobility Facilitates transport across the membraneThe size and shape of the metal-carrier complex affect its diffusion.The flexible octyl chain can enhance the mobility of the complex within the polymer matrix.
Stability Low leaching from the membraneThe overall structure contributes to its compatibility with the membrane components.The long, hydrophobic octyl chain strongly anchors the carrier within the polymer, minimizing leaching.
Reversibility Efficient release of the ion in the receiving phaseThe stability of the metal-pyridine bond is often pH-dependent, allowing for controlled release.Does not directly participate in the release mechanism but ensures the carrier remains in the membrane for subsequent cycles.

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. For Octyl 2-pyridyl ether, these computational tools offer a pathway to accelerate its development and application without exhaustive experimental work.

ML models, particularly those for quantitative structure-property relationships (QSPR), can be developed to forecast the physicochemical and biological properties of this compound and its derivatives. nih.gov By calculating a range of molecular descriptors that numerically represent the compound's topology, electronics, and geometry, algorithms can be trained on existing data from related aryl ether compounds to build predictive models. nih.gov These models could estimate properties such as solubility, thermal stability, receptor binding affinity, or catalytic activity, guiding synthetic efforts toward molecules with optimized performance.

Generative AI models represent a further leap, capable of designing entirely new derivatives of this compound tailored to specific functions. By learning from vast chemical databases, these models can propose novel structures with a high probability of possessing desired activities, such as enhanced binding to a biological target or improved performance as a material component. This approach drastically reduces the trial-and-error cycle of traditional chemical synthesis.

Table 1: Potential Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassSpecific Descriptor ExamplePredicted Property Relevance
TopologicalWiener IndexBoiling point, viscosity, surface tension
ElectronicHOMO/LUMO EnergiesReactivity, redox potential, spectral properties
GeometricalMolecular Surface AreaSolubility, transport properties
ConstitutionalMolecular WeightGeneral physical properties
Quantum ChemicalPartial Atomic ChargesIntermolecular interactions, binding affinity

Exploration of Bio-inspired and Sustainable Applications

The structural motifs present in this compound—specifically the pyridyl ether core—are found in numerous naturally occurring and synthetic bioactive molecules. nih.gov This provides a strong impetus for exploring its potential in bio-inspired applications, particularly in medicinal chemistry and agrochemistry.

Many potent pharmacological agents feature pyridyl ether linkages, which are recognized for their ability to interact with biological targets. For instance, novel 3-pyridyl ethers have been developed that show subnanomolar affinity for neuronal nicotinic acetylcholine (B1216132) receptors, highlighting the potential of this chemical class in treating central nervous system disorders. nih.gov Research into this compound could focus on its activity as a ligand for various receptors or enzymes, with the octyl group potentially serving to enhance membrane permeability or occupy hydrophobic binding pockets. nih.gov

From a sustainability perspective, the future synthesis of this compound and related compounds must move towards greener methodologies. Traditional methods like the Williamson ether synthesis often require harsh conditions and produce significant salt waste. Emerging sustainable approaches include metal-free arylations that can be performed in water nih.govorganic-chemistry.org and catalytic methods that utilize weak, non-carcinogenic alkylating agents at high temperatures to improve atom economy and reduce environmental impact. acs.orgresearchgate.net Adopting such green chemistry principles will be crucial for the environmentally responsible production and application of this compound.

Advanced In Situ and Operando Spectroscopic Characterization

To fully understand and optimize the synthesis and performance of this compound, advanced spectroscopic techniques that monitor chemical processes in real-time are indispensable. In situ and operando spectroscopy, which analyze materials under actual reaction conditions, provide deep mechanistic insights that are unattainable through conventional offline analysis. wikipedia.orghideninc.com

In situ spectroscopy involves monitoring a reaction as it happens under relevant conditions, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity or reaction rate. mdpi.comethz.ch For the synthesis of this compound, techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of the ether product in real-time. acs.orgacs.orgyoutube.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of process parameters such as temperature and catalyst loading. acs.org

Attenuated Total Reflection (ATR)-FTIR spectroscopy is particularly powerful for studying reactions at solid-liquid interfaces, for instance, in heterogeneously catalyzed etherification reactions. rsc.org By applying a thin layer of catalyst to an ATR crystal, it is possible to selectively probe the species adsorbed on the catalyst surface, distinguishing them from molecules in the bulk solution. specac.com This would allow researchers to observe the binding of reactants to the catalyst and the subsequent surface-mediated reactions that form this compound, leading to a more rational design of efficient catalytic systems.

Table 2: Application of Spectroscopic Techniques for Characterizing this compound

Spectroscopic MethodTarget Functional Group/MoietyInformation Obtained
FTIR SpectroscopyC-O-C (ether), C=N/C=C (pyridine)Confirmation of ether linkage formation, changes in pyridine (B92270) ring vibrations
Raman SpectroscopyAromatic ring modes, C-H vibrationsReal-time monitoring of reactant conversion, structural fingerprinting
Nuclear Magnetic Resonance (NMR)¹H and ¹³C nucleiDefinitive structural elucidation, purity assessment
X-ray Photoelectron Spectroscopy (XPS)N 1s, C 1s, O 1s core levelsSurface elemental composition and chemical state (e.g., on a catalyst or material)

Development of Novel Synthetic Tools and Reagents

The synthesis of aryl ethers, including pyridyl ethers, is a cornerstone of organic chemistry, yet there is continuous demand for more efficient, selective, and versatile methods. Future research on this compound will benefit from the development and application of novel synthetic tools and reagents that overcome the limitations of classical approaches.

While the Williamson ether synthesis is fundamental, modern cross-coupling reactions have expanded the synthetic toolkit. Copper-catalyzed Ullmann-type reactions, for example, allow for the coupling of aryl halides with alcohols under milder conditions than previously possible. organic-chemistry.org The development of new ligands for these copper catalysts continues to improve yields and broaden the substrate scope.

More recently, transition-metal-free methods have gained traction. Arylations using hypervalent iodine reagents, such as diaryliodonium salts, can form C-O bonds under exceptionally mild conditions, often at room temperature and without the need for a metal catalyst. organic-chemistry.org Another innovative approach involves the use of pyridylsulfonium salts, which can react with Grignard reagents in a modular, metal-free coupling to form bi-aryl linkages, a methodology that could be adapted for ether synthesis. nih.gov The application of these advanced reagents and catalytic systems could provide highly efficient and functional-group-tolerant pathways to this compound and its analogues.

Multiscale Modeling and Simulation Approaches

Computational modeling provides a powerful lens through which to understand the behavior of molecules from the quantum level to bulk materials. A multiscale modeling approach for this compound can bridge these different scales to create a comprehensive picture of its properties and interactions.

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and vibrational frequencies of an individual this compound molecule. These calculations can elucidate reaction mechanisms for its synthesis, predict spectral properties, and determine intrinsic reactivity.

Molecular Dynamics (MD): Using force fields derived from QM calculations or experimental data, MD simulations can model the behavior of an ensemble of this compound molecules over time. researchgate.net This approach can predict bulk properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations can reveal how the molecule interacts with solvents, surfaces, or biological macromolecules, providing insights into its function as a solvent, ligand, or component of a larger assembly. nih.gov

Coarse-Graining (CG): For studying large-scale phenomena, such as the self-assembly of this compound-containing polymers or its long-term behavior in a material matrix, all-atom MD simulations can be computationally prohibitive. CG models, which group atoms into larger "beads," can simulate much longer timescales and larger system sizes, enabling the study of material morphology and phase behavior. acs.org

Interdisciplinary Research with Nanoscience and Engineering

The unique combination of a metal-coordinating pyridine headgroup and a hydrophobic octyl tail makes this compound a promising candidate for applications in nanoscience and materials engineering.

Nanoscience: The pyridine nitrogen atom can act as a Lewis base, coordinating to metal ions. This makes this compound a potential ligand for stabilizing metal nanoparticles (e.g., gold, silver, platinum) or for forming functional surface monolayers on various substrates. The octyl chain would provide solubility in nonpolar media and could be used to control the spacing and organization of nanoparticles in an assembly. Such functionalized nanoparticles have applications in catalysis, sensing, and electronics.

Materials Engineering: Ether linkages are integral to many high-performance polymers, such as poly(aryl ether ketones) (PEEK), valued for their thermal stability and mechanical strength. researchgate.net While this compound is a small molecule, it could be developed as a monomer for novel polymers or as an additive to modify the properties of existing materials. For example, incorporating it into a polymer backbone could introduce sites for metal coordination, alter solubility, or enhance interfacial adhesion in composite materials. Ethers are also widely used as industrial solvents, plasticizers, and formulation aids in paints and coatings, roles for which this compound could be evaluated. researchgate.netyoutube.combritannica.com

Q & A

Q. How can researchers design experiments to ensure reproducibility in catalytic studies?

  • Methodology :
  • Precision Controls : Report catalyst batch numbers, solvent lot numbers, and equipment calibration status.
  • Statistical Validation : Use triplicate runs and report standard deviations for yield calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.